4-chloro-N'-(2-chloroacetyl)benzohydrazide
Overview
Description
The compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their potential use in drug discovery due to their diverse biological activities. Benzohydrazides can be modified to produce various heterocyclic compounds that are significant in medicinal chemistry. The papers provided discuss different benzohydrazide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.
Synthesis Analysis
The synthesis of benzohydrazide derivatives often involves the condensation of benzaldehyde with benzohydrazide or its substitutions. For example, 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by condensing 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, various substituted benzohydrazides have been synthesized by treating quinolinecarbaldehyde with substituted benzohydrazides . These methods suggest that the synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide could also involve a condensation reaction between appropriate aldehyde and hydrazide components.
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of 2-amino-N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide was determined to be nearly planar with intermolecular hydrogen bonding, which is a common feature in benzohydrazides . These techniques could be applied to determine the molecular structure of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, providing insights into its geometry and intermolecular interactions.
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including further substitution, reduction, and cyclization, to form different heterocyclic compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare substituted nitrogenous heterocycles through a series of reactions including chlorine substitution and nitro group reduction . These reactions are relevant to understanding the chemical behavior of 4-chloro-N'-(2-chloroacetyl)benzohydrazide and its potential to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. For instance, the presence of a methanol molecule of crystallization in 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide methanol monosolvate affects its solubility and intermolecular interactions . These properties are essential for the practical application of these compounds in biological systems.
Scientific Research Applications
Antimicrobial Activities
- Benzohydrazide derivatives, including variants similar to 4-chloro-N'-(2-chloroacetyl)benzohydrazide, have demonstrated significant antimicrobial properties. This includes antibacterial and antifungal activities against various strains, including Mycobacterium tuberculosis, nontuberculous mycobacteria, and fungal strains like Candida glabrata and Trichophyton mentagrophytes (Krátký et al., 2017). Additionally, another study shows the synthesis of hydrazide-hydrazones compounds that were screened for their antibacterial properties, indicating their potential in developing new antimicrobial agents (Shaikh, 2013).
Crystal Structure and Synthesis
- The crystal structure and synthesis of various benzohydrazide compounds have been extensively studied. For instance, studies have analyzed the crystal structure of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide and its interaction with methanol, providing insights into its molecular configuration and potential applications in structural chemistry (Huang & Wu, 2010).
Anticancer Properties and DNA Binding
- Benzohydrazide derivatives have shown potential in anticancer research. For example, a study on the adsorption of a novel hydrazone derivative by protein suggested a possible role in cancer treatment due to its unique static quenching mechanism in interaction with serum albumin (Tian et al., 2012). Additionally, research on the synthesis and crystal structures of various benzohydrazides has implications for their role as potential inhibitors of prostate cancer, showcasing their relevance in oncological studies (Arjun et al., 2020).
Enzyme Inhibition and Molecular Docking
- Benzohydrazide compounds have been evaluated for their enzyme inhibitory activities, including urease inhibition, which is significant in the development of therapeutic agents for various diseases. Molecular docking studies of these compounds have provided insights into their interactions at the molecular level, enhancing our understanding of their potential therapeutic uses (Abbas et al., 2019).
Chemical Reactivity and Catalysis
- The reactivity of benzohydrazide derivatives in chemical reactions, such as nucleophilic aromatic substitution, has been explored, providing valuable information for synthetic chemistry applications. This includes understanding the intramolecular hydrogen bond interactions and their effects on reaction mechanisms (Gallardo-Fuentes et al., 2014). Additionally, their role in catalysis, including catalytic activity in various biological processes, has been studied, further expanding their application spectrum in chemistry and biochemistry (El‐Gammal et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334602 | |
Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
CAS RN |
50677-27-5 | |
Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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